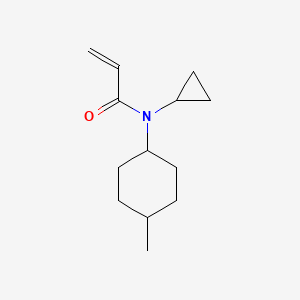
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have neuroprotective effects and potential for the treatment of various neurological disorders.
Mécanisme D'action
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor plays a key role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have neuroprotective effects and may help to prevent damage to the brain following injury or disease.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate, and to increase the release of inhibitory neurotransmitters, such as GABA. This can help to restore the balance of neurotransmitters in the brain and may help to prevent damage following injury or disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is its well-established synthesis method and its ability to act as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various neurological conditions. However, one limitation of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications. One area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of traumatic brain injury, where it has been shown to have neuroprotective effects. Another area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of neuropathic pain, where it has been shown to reduce pain sensitivity in animal models. Overall, the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications is an exciting area of research that has the potential to lead to new treatments for a range of neurological disorders.
Méthodes De Synthèse
The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide involves the reaction of cyclopropylamine with 4-methylcyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to form N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide. The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been well-established and has been performed using various methods in the literature.
Applications De Recherche Scientifique
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of conditions such as stroke, traumatic brain injury, and neuropathic pain.
Propriétés
IUPAC Name |
N-cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14(12-8-9-12)11-6-4-10(2)5-7-11/h3,10-12H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHSNWICGQDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)


![3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2443093.png)
![N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2443097.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)
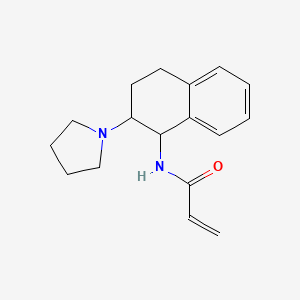
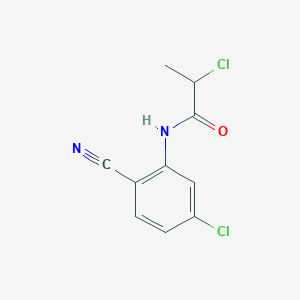
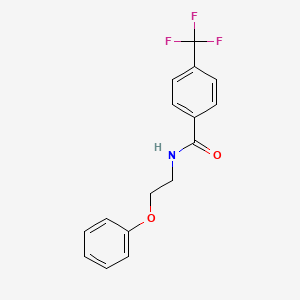
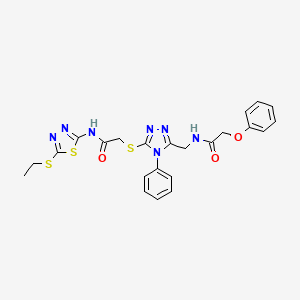
![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2443106.png)
